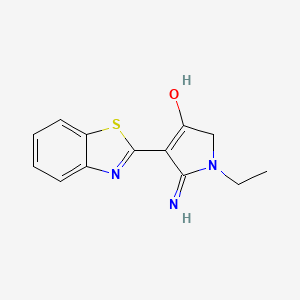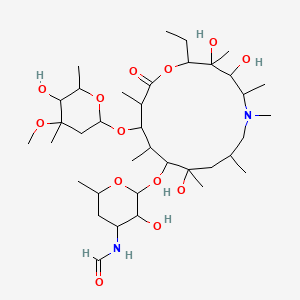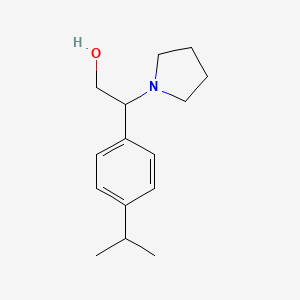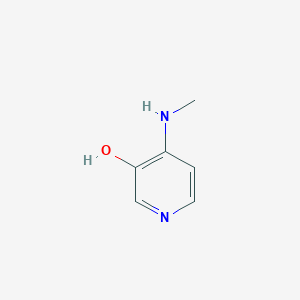
5-Methoxy-3-nitrobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-甲氧基-3-硝基苯-1,2-二醇是一种有机化合物,分子式为C7H7NO5。它是苯的衍生物,其特点是在苯环上存在甲氧基、硝基和二醇官能团。
准备方法
合成路线和反应条件
5-甲氧基-3-硝基苯-1,2-二醇的合成通常涉及5-甲氧基间苯二酚的硝化反应。该反应在受控条件下进行,使用硝化剂(如硝酸)在硫酸作为催化剂的存在下进行。反应过程如下:
硝化: 将5-甲氧基间苯二酚在低温下用硝酸和硫酸混合物处理,在苯环的3位引入硝基。
纯化: 然后将反应混合物中和,并使用标准技术(如重结晶)提取和纯化产物。
工业生产方法
5-甲氧基-3-硝基苯-1,2-二醇的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化的反应条件,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
5-甲氧基-3-硝基苯-1,2-二醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成醌。
还原: 硝基可以使用还原剂(如氢气)在催化剂的存在下还原成氨基。
取代: 可以发生亲电芳香取代反应,其中甲氧基和硝基影响取代基的反应性和取向。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢气和钯碳 (Pd/C) 或氯化亚锡在盐酸中的还原剂。
取代: 卤化反应中使用溴或氯等试剂,在路易斯酸催化剂(例如氯化铝)存在下。
主要生成产物
氧化: 形成醌。
还原: 形成5-甲氧基-3-氨基苯-1,2-二醇。
取代: 形成卤代衍生物。
科学研究应用
5-甲氧基-3-硝基苯-1,2-二醇在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医学: 研究其潜在的治疗效果,特别是在开发新药方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
5-甲氧基-3-硝基苯-1,2-二醇的作用机制涉及其通过其官能团与分子靶标相互作用。硝基可以发生还原反应生成反应性中间体,这些中间体可以与生物分子相互作用。甲氧基和二醇基可以参与氢键和其他相互作用,影响化合物的反应性和生物活性。
相似化合物的比较
类似化合物
5-甲氧基间苯二酚: 缺少硝基,使其在某些化学反应中反应性较低。
3-硝基间苯二酚: 缺少甲氧基,影响其溶解度和反应性。
5-甲氧基-2-硝基苯酚: 结构相似,但硝基的位置不同,导致不同的化学性质。
独特性
5-甲氧基-3-硝基苯-1,2-二醇的独特之处在于它同时拥有甲氧基、硝基和二醇基,这赋予它独特的化学反应性和潜在的生物活性。这些官能团的组合使其成为研究和工业中多种应用的宝贵化合物。
属性
分子式 |
C7H7NO5 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC 名称 |
5-methoxy-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
InChI 键 |
TXXPEPTZWGPDQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)

![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
